2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a methoxy group attached to the phenyl ring, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which then undergoes cyclization to form the benzodiazepine core. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazepine ring can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and substituted benzodiazepines, each with potentially different pharmacological properties .
Scientific Research Applications
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: It serves as a tool to study the interactions of benzodiazepines with their biological targets.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or bioavailability
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific molecular targets and pathways, which are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties .
Uniqueness
What sets 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine apart is the presence of the methoxy group on the phenyl ring. This modification can alter its binding affinity to GABA receptors and potentially result in different therapeutic effects compared to other benzodiazepines .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,14,17-18H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDPYWOUGGAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587691 | |
Record name | 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-76-5 | |
Record name | 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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